5-(2,4-diethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound seems to be a derivative of imidazolidine-2,4-dione (also known as hydantoin) with a benzylidene group attached . Hydantoins are a class of compounds with a wide range of applications in medicine due to their biological activity .
Molecular Structure Analysis
The molecular structure of the compound is likely complex due to the presence of multiple functional groups. A similar compound, (5Z)-5-(2,4-diethoxybenzylidene)imidazolidine-2,4-dione, contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, a compound with a similar structure, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is known to mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. A related compound, 3,4-Dimethoxybenzaldehyde, is a solid with an off-white appearance and is odorless. It has a melting point range of 42 - 45 °C, a boiling point of 281 °C at 760 mmHg, and a density of 1.113 g/mL at 25 °C .Safety and Hazards
The safety and hazards associated with the compound would depend on its exact structure and properties. For a related compound, 3,4-Dimethoxybenzaldehyde, the safety data sheet indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-5-21-14-8-7-13(15(10-14)22-6-2)9-16-17(20)19(11-12(3)4)18(23)24-16/h7-10,12H,5-6,11H2,1-4H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJIIHXIVNHQHZ-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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